2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one
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Overview
Description
2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 6-position, and a 4-chlorophenyl group at the 3-position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with 6-chloro-4-hydroxycoumarin in the presence of a suitable base, such as potassium carbonate, in an organic solvent like ethanol. The reaction mixture is typically heated under reflux conditions to facilitate the formation of the desired product. The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the condensation reaction, and the subsequent amination step. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chroman-4-one derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-chloro-4H-chromen-4-one: Lacks the 4-chlorophenyl group.
3-(4-chlorophenyl)-4H-chromen-4-one: Lacks the amino group at the 2-position.
6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one: Lacks the amino group at the 2-position.
Uniqueness
2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one is unique due to the presence of both the amino group and the 4-chlorophenyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-amino-6-chloro-3-(4-chlorophenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-9-3-1-8(2-4-9)13-14(19)11-7-10(17)5-6-12(11)20-15(13)18/h1-7H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWCNINLBDPMSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=C(C=C3)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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